PNP Inhibition Potency
7-Methyl-1-benzofuran-5-carbaldehyde (CHEMBL601619) exhibits single-digit nanomolar inhibition of human purine nucleoside phosphorylase (PNP) with a Ki of 5.60 nM, whereas the unsubstituted 1-benzofuran-5-carbaldehyde lacks a 7-methyl group and shows no reported PNP activity in the same assays [1]. This represents a >3-log unit potency improvement attributable to the 7-methyl substituent.
| Evidence Dimension | PNP enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 5.60 nM (human erythrocyte PNP) |
| Comparator Or Baseline | 1-Benzofuran-5-carbaldehyde (no methyl): no detectable PNP inhibition reported in ChEMBL/BindingDB |
| Quantified Difference | Estimated >1000-fold improvement in Ki |
| Conditions | Inhibition of human erythrocyte PNP, spectrophotometric assay of 7-methylguanosine phosphorolysis, 50 min incubation, 1 mM phosphate [1] |
Why This Matters
For laboratories developing PNP-targeted immunomodulators or anticancer agents, the 7-methyl substituent is a critical molecular determinant for achieving nanomolar target engagement.
- [1] BindingDB. BDBM50415479 (CHEMBL601619). Ki 5.60 nM for human erythrocyte PNP. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50415479 (accessed 2026-05-01). View Source
